6,6-Dimethyl-2-(pyridin-4-yl)-4H-1,3,4-thiadiazin-5(6H)-one
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Overview
Description
6,6-Dimethyl-2-(pyridin-4-yl)-4H-1,3,4-thiadiazin-5(6H)-one is an organic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a pyridine ring attached to a thiadiazine ring, with two methyl groups at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(pyridin-4-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide and methyl iodide, followed by cyclization in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst/Base: Potassium hydroxide or sodium ethoxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-(pyridin-4-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated pyridine derivatives, substituted thiadiazines.
Scientific Research Applications
6,6-Dimethyl-2-(pyridin-4-yl)-4H-1,3,4-thiadiazin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-(pyridin-4-yl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-2-(pyridin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one
- 6,6-Dimethyl-2-(pyridin-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one
Uniqueness
6,6-Dimethyl-2-(pyridin-4-yl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
88038-57-7 |
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Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
6,6-dimethyl-2-pyridin-4-yl-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C10H11N3OS/c1-10(2)9(14)13-12-8(15-10)7-3-5-11-6-4-7/h3-6H,1-2H3,(H,13,14) |
InChI Key |
LYPJQJKEPJBPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NN=C(S1)C2=CC=NC=C2)C |
Origin of Product |
United States |
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